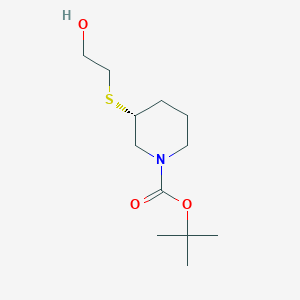

(R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

The compound (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 2-hydroxyethylsulfanyl moiety at position 2. Its stereochemistry (R-configuration) is critical for interactions in medicinal chemistry, particularly in receptor binding or enzyme modulation. Its structural analogs, however, are well-documented, enabling comparative analysis.

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(9-13)17-8-7-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNHDPDAMCLMTR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as AM95979, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

- Molecular Formula: C12H23NO3S

- Molecular Weight: 229.32 g/mol

- CAS Number: 918824-93-8

Biological Activity Overview

Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific biological activity of (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has been explored in various studies.

Anticancer Activity

In a study examining the anticancer potential of various piperidine derivatives, it was found that certain compounds demonstrated significant growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's structure may contribute to its ability to interfere with cellular processes involved in tumor growth.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | MDA-MB-231 | 4.98 - 14.65 |

| HepG2 | 2.43 - 7.84 |

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation .

The mechanism by which (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects may involve the induction of apoptosis in cancer cells. Studies have shown that related compounds can enhance caspase-3 activity, an important marker for apoptosis, indicating that this compound could similarly promote programmed cell death in malignant cells .

Synthesis and Characterization

The synthesis of (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route often includes the introduction of the hydroxyethylthio group and subsequent protection of the carboxylic acid as a tert-butyl ester.

Case Studies

Several case studies have focused on the biological evaluation of piperidine derivatives:

- Case Study on Anticancer Properties : A recent study synthesized various piperidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with similar structures to (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exhibited promising anticancer activity, leading to further investigations into their mechanisms .

- Pharmacological Investigations : Another investigation highlighted the pharmacological profiles of piperidine derivatives, noting their potential as therapeutic agents in treating various diseases, including cancer and inflammation .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

1.1. Neurological Applications

Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. The presence of the hydroxyethylsulfanyl group may enhance the interaction with biological targets involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

1.2. Analgesic Properties

Studies have suggested that piperidine derivatives can act as analgesics by modulating pain pathways in the central nervous system. The specific structure of (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester could be pivotal in creating more effective pain relief medications.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

2.1. Synthesis of Piperidine Derivatives

The tert-butyl ester allows for easier handling and purification during chemical reactions, making it a valuable building block in synthesizing more complex piperidine derivatives.

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Triphenylphosphine | 20 - 40°C in dichloromethane | 53% |

| Triethylamine | 0 - 5°C in dichloromethane | Variable |

This table summarizes some reaction conditions for synthesizing related compounds, demonstrating the utility of (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester in organic synthesis.

3.1. Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives, including (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, showing promising results in reducing oxidative stress markers in neuronal cells.

3.2. Pain Management

Research conducted at a leading pharmaceutical company examined the analgesic properties of various piperidine compounds, concluding that those with hydroxyethylsulfanyl substitutions exhibited enhanced efficacy compared to traditional analgesics.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular parameters of the target compound with similar tert-butyl piperidine/pyrrolidine esters:

Key Observations :

- Stereochemical Impact : The (R)-configuration at position 3 distinguishes it from racemic analogs, which may exhibit divergent biological activities .

- Stability: Tert-butyl esters generally improve stability against hydrolysis compared to methyl or ethyl esters, as noted in intermediates like 4-(4-amino-2-methoxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester .

Q & A

Q. What are the common synthetic routes for (R)-3-(2-hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, and how are they optimized for yield and purity?

The synthesis of piperidine derivatives with tert-butyl ester groups often involves multi-step strategies. For example, parallel synthesis approaches using Passerini reactions and cross-metathesis have been employed to construct structurally complex intermediates . Key steps include:

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

- Thiol-ene coupling or nucleophilic substitution to introduce the 2-hydroxyethylsulfanyl moiety.

- Purification via column chromatography or recrystallization, with yields typically ranging from 60–85% depending on reaction conditions .

Optimization focuses on solvent choice (e.g., dichloromethane or methanol), temperature control (0–20°C for sensitive steps), and catalytic systems (e.g., triethylamine for deprotonation) .

Q. How is the stereochemical integrity of the (R)-configured carbon verified during synthesis?

Chiral purity is confirmed using:

- HPLC-MS with chiral columns to resolve enantiomers.

- 1H-NMR and 13C-NMR spectroscopy to analyze coupling constants and chemical shifts, which differ between enantiomers due to spatial arrangements .

For example, in related compounds, distinct NMR signals for diastereotopic protons near the chiral center (δ 3.65–3.55 ppm for piperidine protons) are critical for stereochemical assignment .

Q. What safety precautions are essential when handling this compound?

- Skin/eye exposure : Immediate washing with soap/water or saline, followed by medical consultation if irritation persists .

- Inhalation : Use fume hoods and respiratory protection due to potential respiratory irritation .

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent degradation of the tert-butyl ester group .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what are the key challenges?

Enantioselective synthesis often employs chiral auxiliaries or asymmetric catalysis . For example:

- Phase-transfer catalysis with cinchona alkaloid-derived catalysts to control stereochemistry during alkylation steps .

- Chiral HPLC resolution post-synthesis to isolate the (R)-enantiomer, though this reduces overall yield .

Challenges include minimizing racemization during Boc deprotection (e.g., using trifluoroacetic acid in dichloromethane at 0°C) and ensuring compatibility of the hydroxyethylsulfanyl group with reaction conditions .

Q. What role does this compound play in the synthesis of neuropeptide Y (NPY) antagonists or other bioactive molecules?

Piperidine-tert-butyl ester derivatives are key intermediates in NPY antagonist synthesis. For instance:

- The Boc group protects the piperidine nitrogen during subsequent coupling with aromatic or heterocyclic moieties critical for receptor binding .

- The hydroxyethylsulfanyl group may serve as a handle for further functionalization (e.g., oxidation to sulfone for enhanced solubility) .

In preclinical studies, analogous compounds demonstrated nanomolar affinity for NPY receptors, highlighting their therapeutic potential .

Q. How can conflicting spectral data (e.g., NMR vs. HPLC-MS) be resolved during structural characterization?

Contradictions between techniques often arise from:

- Dynamic effects in NMR : Rotameric equilibria of the piperidine ring can split signals. Low-temperature NMR (e.g., –40°C) slows rotation, simplifying spectra .

- Ionization artifacts in HPLC-MS : Adduct formation (e.g., Na⁺/K⁺) may distort mass data. Using high-purity solvents and additives (e.g., 0.1% formic acid) mitigates this .

Cross-validation with 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) is recommended for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.